REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[CH2:3][O:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[F:1][C:2]([F:10])([F:9])[CH2:3][O:4][CH2:5][C:6]([Cl:13])=[O:7]
|
Name
|
|
Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
|
FC(COCC(=O)O)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated by distillation of the chloroform and excess thionyl chloride
|
Type
|
DISTILLATION
|
Details
|
The remaining yellow oil was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COCC(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |